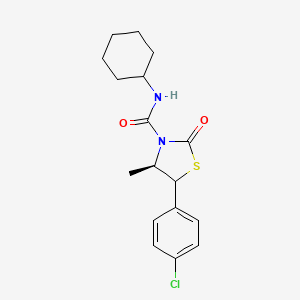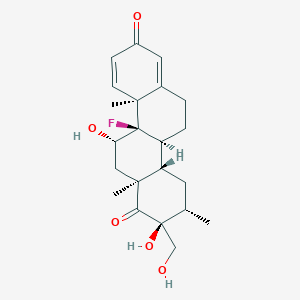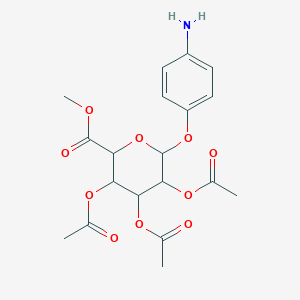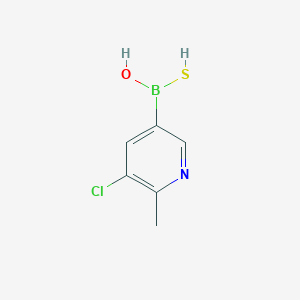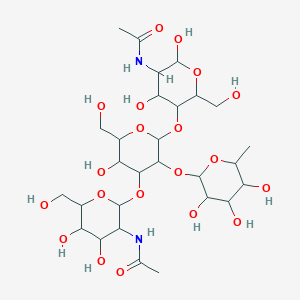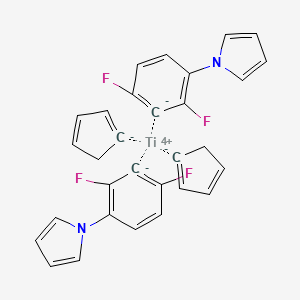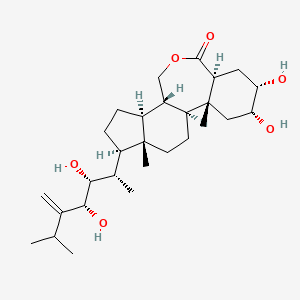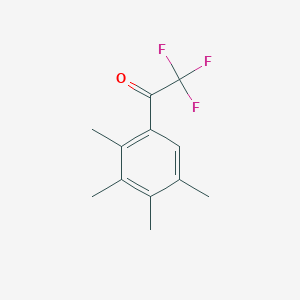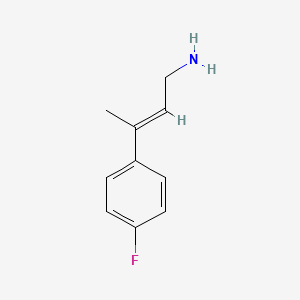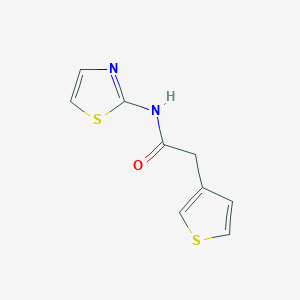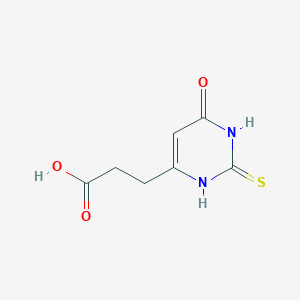
2-Thiouracil-6-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiouracil-6-propanoic acid is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of a thiocarbonyl group at the 2-position and a propanoic acid group at the 6-position. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Another method involves the cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates, followed by transformation into the desired thiouracil derivative .
Industrial Production Methods: Industrial production of 2-Thiouracil-6-propanoic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thiouracil-6-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiouracil derivatives.
Applications De Recherche Scientifique
2-Thiouracil-6-propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 2-Thiouracil-6-propanoic acid involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, the compound reduces the production of thyroxine (T4) and triiodothyronine (T3), leading to decreased thyroid activity . This mechanism is similar to that of other thiouracil derivatives used in the treatment of hyperthyroidism .
Comparaison Avec Des Composés Similaires
- 6-Methyl-2-thiouracil
- 6-Propyl-2-thiouracil
- 5-Methyl-2-thiouracil
- 5,6-Dimethyl-2-thiouracil
Comparison: 2-Thiouracil-6-propanoic acid is unique due to the presence of the propanoic acid group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to other thiouracil derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Propriétés
Numéro CAS |
43100-85-2 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-5-3-4(1-2-6(11)12)8-7(13)9-5/h3H,1-2H2,(H,11,12)(H2,8,9,10,13) |
Clé InChI |
SRJXSPFYMFJLMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=S)NC1=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
